1-(4,5-Dibromothiophen-3-yl)ethanone
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Overview
Description
1-(4,5-Dibromothiophen-3-yl)ethanone is an organic compound with the molecular formula C6H4Br2OS and a molecular weight of 283.97 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two bromine atoms at the 4 and 5 positions of the thiophene ring and an ethanone group at the 3 position. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4,5-Dibromothiophen-3-yl)ethanone can be synthesized through various synthetic routesFor example, 4,5-dibromothiophene can be reacted with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound .
Industrial Production Methods: The synthesis involves standard organic chemistry techniques, including bromination and acylation reactions, under controlled laboratory conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(4,5-Dibromothiophen-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the ethanone group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be obtained.
Oxidation Products: Carboxylic acids or other oxidized derivatives of the ethanone group.
Reduction Products: Alcohols or other reduced derivatives of the ethanone group.
Scientific Research Applications
1-(4,5-Dibromothiophen-3-yl)ethanone has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of biological systems and as a probe in biochemical assays.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1-(4,5-dibromothiophen-3-yl)ethanone depends on its specific application
Enzyme Inhibition: It can act as an inhibitor of specific enzymes by binding to their active sites.
Receptor Binding: It can bind to specific receptors and modulate their activity.
Signal Transduction: It can interfere with signal transduction pathways by modulating the activity of key signaling molecules.
Comparison with Similar Compounds
1-(4,5-Dibromothiophen-3-yl)ethanone can be compared with other similar compounds, such as:
1-(4-Bromothiophen-3-yl)ethanone: This compound has only one bromine atom and may exhibit different reactivity and properties.
1-(4,5-Dichlorothiophen-3-yl)ethanone: This compound has chlorine atoms instead of bromine, which can affect its chemical behavior and applications.
1-(4,5-Dimethylthiophen-3-yl)ethanone: This compound has methyl groups instead of bromine, leading to different steric and electronic effects
Properties
Molecular Formula |
C6H4Br2OS |
---|---|
Molecular Weight |
283.97 g/mol |
IUPAC Name |
1-(4,5-dibromothiophen-3-yl)ethanone |
InChI |
InChI=1S/C6H4Br2OS/c1-3(9)4-2-10-6(8)5(4)7/h2H,1H3 |
InChI Key |
LJCYVAWOEDWAGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CSC(=C1Br)Br |
Origin of Product |
United States |
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